3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
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Overview
Description
3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, sulfonyl, piperazine, imidazole, and pyridazine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine derivative: The piperazine ring is functionalized with a 2-fluorophenylsulfonyl group through a nucleophilic substitution reaction.
Coupling with pyridazine: The functionalized piperazine is then coupled with a pyridazine derivative under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.
Introduction of the imidazole ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl or imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfonyl derivatives.
Substitution: Formation of substituted derivatives at the fluorophenyl or imidazole rings.
Scientific Research Applications
3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
- 3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
- 3-(4-((2-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
Uniqueness
3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is unique due to the presence of the 2-fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-6-imidazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2S/c18-14-3-1-2-4-15(14)27(25,26)24-11-9-22(10-12-24)16-5-6-17(21-20-16)23-8-7-19-13-23/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUWOPQENPDOGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)S(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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